methyl 1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Mechanism of Action
Target of Action
Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . . Pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, some pyrazole-4-carboxamides have shown potential as fungicides, targeting plant pathogenic fungi .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets and cause significant changes . For example, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .
Biochemical Pathways
For instance, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .
Result of Action
For instance, some pyrazole-4-carboxamides have shown potential as fungicides, exhibiting significant inhibition against certain types of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions in ethanol, followed by basic hydrolysis to yield the corresponding acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce halogenated pyrazoles .
Scientific Research Applications
Methyl 1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-phenyl-1H-pyrazole-4-carboxylate include:
- Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
methyl 1-phenylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBAYDFXUVGRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356632 | |
Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-96-7 | |
Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for obtaining methyl 1-phenyl-1H-pyrazole-4-carboxylate?
A1: this compound can be synthesized through a one-pot condensation reaction. One method involves reacting ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine. [] Another approach involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with methanol under acidic conditions. []
Q2: What is the structural characterization of this compound?
A2: While specific data for the methyl ester is limited in the provided research, we can extrapolate from the closely related ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound has the molecular formula C13H14N2O2. [] Spectroscopic characterization methods like Fourier Transform Infrared (FTIR), UV-Vis, and 1H NMR have been used to confirm its structure. []
Q3: Have there been any computational studies on this compound or its derivatives?
A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ethyl ester analog of this compound. These calculations provided insights into the gas-phase molecular geometry, electronic structure, frontier molecular orbitals, and theoretical UV-Vis and IR spectra. []
Q4: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds related to this compound?
A4: While specific SAR studies on this compound are not described in the provided research, several studies utilize its derivatives to generate novel compounds. For example, researchers synthesized a series of pyrazolopyrimidinone derivatives by modifying pyrazolo amides derived from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [] This suggests an interest in understanding how structural changes within this scaffold influence biological activity.
Q5: What are the known applications of this compound derivatives in medicinal chemistry?
A5: Derivatives of this compound have been explored for their potential in medicinal chemistry. For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a common precursor, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Another study investigated pyrazole derivatives, structurally related to this compound, for their ability to inhibit NF-ĸB, a potential therapeutic target for abdominal aortic aneurysms. []
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